4-Amino-6-bromo-5-cyano-1-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine
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Overview
Description
4-Amino-6-bromo-5-cyano-1-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a bromine atom, a cyano group, and a beta-D-ribofuranosyl moiety attached to a pyrrolo[2.3-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-bromo-5-cyano-1-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine typically involves multi-step organic reactions. One common method involves the treatment of 4-amino-1-(2,3,5-tri-O-benzyl-beta-D-ribofuranosyl)pyrrolo[2.3-d]pyrimidine-7(6H)-one with N-bromosuccinimide to introduce the bromine atom, followed by the removal of benzyl groups using boron trichloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-bromo-5-cyano-1-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
N-Bromosuccinimide: Used for bromination.
Boron Trichloride: Used for deprotection of benzyl groups.
Palladium Catalysts: Used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-Amino-6-bromo-5-cyano-1-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in antiviral treatments.
Mechanism of Action
The mechanism of action of 4-Amino-6-bromo-5-cyano-1-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antiproliferative and antiviral effects . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-cyano-6-alkylamino pyridine derivatives: These compounds share similar structural features and have been studied for their biological activities.
2-Bromo-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole: Another compound with a beta-D-ribofuranosyl moiety, studied for its antiviral properties.
Uniqueness
4-Amino-6-bromo-5-cyano-1-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C12H12BrN5O4 |
---|---|
Molecular Weight |
370.16 g/mol |
IUPAC Name |
6-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H12BrN5O4/c13-9-4(1-14)6-10(15)16-3-18(11(6)17-9)12-8(21)7(20)5(2-19)22-12/h3,5,7-8,12,15,17,19-21H,2H2/t5-,7-,8-,12-/m1/s1 |
InChI Key |
DRHWSQFHVBAZRE-JTFADIMSSA-N |
Isomeric SMILES |
C1=NC(=N)C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=C2C#N)Br |
Canonical SMILES |
C1=NC(=N)C2=C(N1C3C(C(C(O3)CO)O)O)NC(=C2C#N)Br |
Origin of Product |
United States |
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